molecular formula C8H11BO3 B3251870 3-(Hydroxymethyl)-2-methylphenylboronic acid CAS No. 2121514-26-7

3-(Hydroxymethyl)-2-methylphenylboronic acid

Cat. No.: B3251870
CAS No.: 2121514-26-7
M. Wt: 165.98 g/mol
InChI Key: OQXKXCULNOGPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-methylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-(Hydroxymethyl)-2-methylphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a borane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or carboxylic acids in the presence of acid catalysts.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2-methylphenylboronic acid.

    Reduction: 3-(Hydroxymethyl)-2-methylphenylborane.

    Substitution: 3-(Alkoxymethyl)-2-methylphenylboronic acid or 3-(Acetoxymethyl)-2-methylphenylboronic acid.

Scientific Research Applications

3-(Hydroxymethyl)-2-methylphenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a sensor for detecting saccharides due to the boronic acid group’s ability to form reversible covalent bonds with diols.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-methylphenylboronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)phenylboronic acid: Lacks the methyl group, which may affect its reactivity and binding properties.

    2-Methylphenylboronic acid: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding and other interactions.

    4-(Hydroxymethyl)-2-methylphenylboronic acid: The position of the hydroxymethyl group is different, which can influence the compound’s reactivity and applications.

Uniqueness

3-(Hydroxymethyl)-2-methylphenylboronic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

[3-(hydroxymethyl)-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXKXCULNOGPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CO)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221375
Record name Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-26-7
Record name Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyllithium (2.5 M, 4 mL, 10 mmol), 3-iodo-4-methyl-benzyl alcohol (1 g, 4 mmol), and trimethylborate (6 mL, 53 mmol) were reacted as in Example 5: step b. Aqueous workup and purification by SiO2 flash chromatography (40–50% EtOAc in hexanes) yielded the title compound (180 mg, 27%). The title compound exists as a mixture of boronic acids and anhydrides in CDCl3, therefore the reported NMR signals represent pairs or groups of related signals. 1H-NMR (CDCl3): δ 7.06–7.30 (m, 3H), 4.56 (s, 3H), 4.16 (br s, 1H), 2.32 (s, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-2-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Hydroxymethyl)-2-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Hydroxymethyl)-2-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Hydroxymethyl)-2-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)-2-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)-2-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.